molecular formula C10H12O2 B181822 Ethanone, 2-ethoxy-1-phenyl- CAS No. 14869-39-7

Ethanone, 2-ethoxy-1-phenyl-

Cat. No. B181822
CAS RN: 14869-39-7
M. Wt: 164.2 g/mol
InChI Key: TVGMOUGXQYQZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 2-ethoxy-1-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2011 . The IUPAC Standard InChI for this compound is InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Ethanone, 2-ethoxy-1-phenyl-” can be represented as a 2D Mol file or as a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

“Ethanone, 2-ethoxy-1-phenyl-” has a molecular weight of 164.204 g/mol . The CAS Registry Number for this compound is 14869-39-7 . More detailed physical and chemical properties were not found in the available resources .

Scientific Research Applications

Anti-Inflammatory Activity

Ethanone, 2-ethoxy-1-phenyl- derivatives have been studied for their anti-inflammatory properties. Singh et al. (2020) investigated the structural chemistry and anti-inflammatory activity of phenyl dimer compounds including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. They observed that these compounds exhibited significant anti-inflammatory activity in vivo on Wistar strain albino rats (Singh et al., 2020).

Synthesis of Biologically Active Compounds

Ethanone, 2-ethoxy-1-phenyl- is also used in the synthesis of biologically active compounds. Katade et al. (2008) described the synthesis of a pyrazole derivative using this compound, demonstrating its role in creating compounds with antimicrobial activity (Katade et al., 2008).

Photoremovable Protecting Group for Carboxylic Acids

The compound serves as a photoremovable protecting group for carboxylic acids. Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group, highlighting its utility in the synthesis and photorelease of protected acids (Atemnkeng et al., 2003).

Antimicrobial and Antiamoebic Activities

In addition to its use in synthesis, derivatives of Ethanone, 2-ethoxy-1-phenyl- have been evaluated for antimicrobial and antiamoebic activities. Zaidi et al. (2015) studied chalcones possessing N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, and found significant activity against Entamoeba histolytica (Zaidi et al., 2015).

Optical and Thermal Properties

Shruthi et al. (2019) explored the synthesis, optical, and thermal properties of a novel heterocyclic compound involving Ethanone, 2-ethoxy-1-phenyl-, demonstrating its potential in material science applications (Shruthi et al., 2019).

Anti-Microbial Properties and Molecular Docking Studies

Ethanone, 2-ethoxy-1-phenyl- has also been investigated for its anti-microbial properties through molecular docking studies. Satya et al. (2022) conducted a study focusing on the binding efficacy of this compound with proteins in Staphylococcus aureus, demonstrating its potential in antimicrobial research (Satya et al., 2022).

properties

IUPAC Name

2-ethoxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMWDBHKRZTOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933461
Record name 2-Ethoxy-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-phenylethanone

CAS RN

14869-39-7
Record name 2'-Ethoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014869397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-ethoxy-1-phenyl-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-ethoxy-1-phenyl-
Reactant of Route 3
Reactant of Route 3
Ethanone, 2-ethoxy-1-phenyl-
Reactant of Route 4
Reactant of Route 4
Ethanone, 2-ethoxy-1-phenyl-
Reactant of Route 5
Reactant of Route 5
Ethanone, 2-ethoxy-1-phenyl-
Reactant of Route 6
Reactant of Route 6
Ethanone, 2-ethoxy-1-phenyl-

Citations

For This Compound
1
Citations
S Panicker, VK Haridasan - Pharmacognosy Journal, 2018 - phcogj.com
Plumbago is a genus of medicinal plants that are used in recent years to induce significant levels of apoptosis in various cancer cells. Purpose: The test substances that are obtained …
Number of citations: 3 phcogj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.